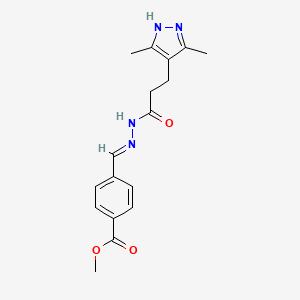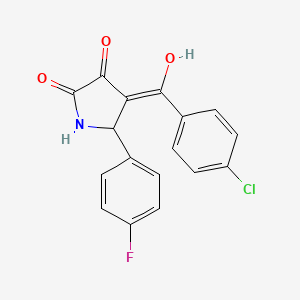![molecular formula C19H22N6O3 B3886865 4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3886865.png)
4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Descripción general
Descripción
4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features an imidazole ring, a nitrophenyl group, and a pyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with an appropriate aldehyde, such as 4-nitrobenzaldehyde, under acidic conditions to form the Schiff base.
Cyclization: The Schiff base undergoes cyclization with a suitable diketone, such as 1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, under basic conditions to form the pyrazolone core.
Final Assembly: The final step involves the coupling of the imidazole derivative with the pyrazolone core under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. The pyrazolone core can interact with various biological macromolecules, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-PHENYL-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE: Lacks the nitro group, which affects its reactivity and biological activity.
4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-METHOXYPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE:
Uniqueness
The presence of the nitrophenyl group in 4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE imparts unique electronic and steric properties, enhancing its potential as a versatile intermediate in organic synthesis and its biological activity as an enzyme inhibitor.
Propiedades
IUPAC Name |
4-(3-imidazol-1-ylpropyliminomethyl)-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-2-4-18-17(13-20-9-3-11-23-12-10-21-14-23)19(26)24(22-18)15-5-7-16(8-6-15)25(27)28/h5-8,10,12-14,22H,2-4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFJGBHYCRICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[4-(methylthio)benzylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3886815.png)
![(E)-1-(2-chlorophenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]methanimine](/img/structure/B3886819.png)
![N'-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE](/img/structure/B3886822.png)
![2-chloro-5-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3886827.png)
![[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3886835.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3886841.png)
![5-(1-adamantyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3886852.png)
![methyl 4-(2-{[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3886857.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3886869.png)
![(4Z)-1-(4-chlorophenyl)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3886875.png)
![(4Z)-5-(4-bromophenyl)-1-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3886882.png)
